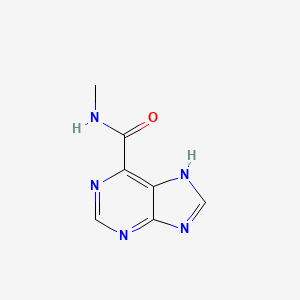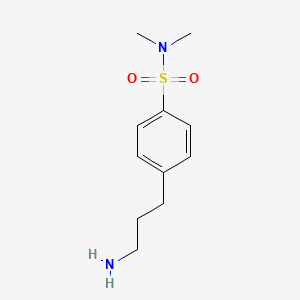
1-Chloro-2-methylnonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-methylnonane is an organic compound belonging to the class of chloroalkanes It is characterized by a chlorine atom attached to the first carbon of a nonane chain, with a methyl group attached to the second carbon
Métodos De Preparación
1-Chloro-2-methylnonane can be synthesized through several methods. One common approach involves the chlorination of 2-methylnonane using chlorine gas in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction typically proceeds under controlled conditions to ensure selective chlorination at the desired position.
Industrial production methods may involve the use of more advanced techniques, such as catalytic chlorination, which can offer higher yields and better selectivity. The choice of method depends on the desired scale of production and the specific requirements of the application.
Análisis De Reacciones Químicas
1-Chloro-2-methylnonane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and ammonia.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of 2-methylnonene.
Oxidation and Reduction: While less common, oxidation reactions can convert this compound to corresponding alcohols or ketones. Reduction reactions, on the other hand, can remove the chlorine atom, yielding hydrocarbons.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Chloro-2-methylnonane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of this compound may exhibit biological activity and are studied for potential therapeutic uses.
Industry: In industrial settings, this compound is used in the production of specialty chemicals and as a solvent or reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1-chloro-2-methylnonane in chemical reactions involves the formation of reactive intermediates, such as carbocations or radicals, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved are specific to the type of reaction and the reagents used.
Comparación Con Compuestos Similares
1-Chloro-2-methylnonane can be compared to other chloroalkanes, such as:
1-Chlorooctane: Similar in structure but lacks the methyl group at the second carbon. It exhibits similar reactivity but may have different physical properties.
2-Chlorononane: The chlorine atom is attached to the second carbon instead of the first. This positional isomer may show different reactivity and selectivity in chemical reactions.
1-Bromo-2-methylnonane: The bromine atom replaces chlorine, leading to differences in reactivity due to the larger atomic size and different bond strengths.
Propiedades
Fórmula molecular |
C10H21Cl |
|---|---|
Peso molecular |
176.72 g/mol |
Nombre IUPAC |
1-chloro-2-methylnonane |
InChI |
InChI=1S/C10H21Cl/c1-3-4-5-6-7-8-10(2)9-11/h10H,3-9H2,1-2H3 |
Clave InChI |
QNAPZUQLHQPGCQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromopyrazolo[1,5-a]pyridine-2-carbonitrile](/img/structure/B13545081.png)
![tert-butyl N-[2-(1-aminocyclopropyl)ethyl]carbamate](/img/structure/B13545101.png)
![Benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate](/img/structure/B13545109.png)
![2-{1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidin-3-yl}acetic acid](/img/structure/B13545110.png)


![2-{[(Tert-butoxy)carbonyl]amino}-2-(3-chloro-4-hydroxyphenyl)acetic acid](/img/structure/B13545136.png)







